N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide
Description
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C21H23N3O5/c1-5-14-6-9-16(10-7-14)28-13(2)21(25)22-20-19(23-29-24-20)15-8-11-17(26-3)18(12-15)27-4/h6-13H,5H2,1-4H3,(H,22,24,25) |
InChI Key |
AXPCMCGBBIOFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Carbohydrazides
A widely adopted method involves the cyclization of carbohydrazide intermediates. For instance, 4-methoxyphenylsulfonyl chloride reacts with ethyl piperidine-3-carboxylate in alkaline aqueous conditions (pH 9–10) to form an intermediate ester, which is subsequently treated with hydrazine hydrate to yield carbohydrazide. Cyclization with carbon disulfide (CS₂) in a basic medium (e.g., NaOH/ethanol) produces the 1,3,4-oxadiazole scaffold, though analogous conditions apply to 1,2,5-oxadiazoles by adjusting substituent positioning.
Key Reaction Conditions
-
Reactants : Carbohydrazide derivative, CS₂
-
Solvent : Ethanol or DMF
-
Base : NaOH or KOH
-
Temperature : 80–100°C
Functionalization with the 3,4-Dimethoxyphenyl Group
Introducing the 3,4-dimethoxyphenyl moiety requires regioselective substitution at position 4 of the oxadiazole ring.
Ullmann-Type Coupling
A palladium-catalyzed coupling reaction between a halogenated oxadiazole (e.g., 3-bromo-1,2,5-oxadiazole) and 3,4-dimethoxyphenylboronic acid achieves this substitution. Optimized conditions use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a dioxane/water solvent system.
Optimized Parameters
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 100°C, 12 h
Synthesis of the 2-(4-Ethylphenoxy)Propanamide Side Chain
The side chain is synthesized separately and coupled to the oxadiazole core via amide bond formation.
Mitsunobu Reaction for Phenoxy Group Introduction
The Mitsunobu reaction attaches the 4-ethylphenoxy group to a propanol derivative. 2-Propanol reacts with 4-ethylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Reaction Scheme
-
2-Propanol + 4-ethylphenol → 2-(4-ethylphenoxy)propanol
-
Oxidation to Propanoyl Chloride : The alcohol is oxidized to propanoic acid (CrO₃/H₂SO₄) and converted to propanoyl chloride using SOCl₂.
Final Coupling: Amide Bond Formation
The propanoyl chloride is coupled to the aminated oxadiazole intermediate.
LiH-Mediated Coupling
Lithium hydride (LiH) in dimethylformamide (DMF) facilitates the reaction between 3-amino-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole and 2-(4-ethylphenoxy)propanoyl chloride at room temperature.
Procedure
-
Reactants : Aminated oxadiazole (1 equiv), propanoyl chloride (1.2 equiv)
-
Base : LiH (2 equiv)
-
Solvent : DMF
-
Time : 12–14 h
Alternative One-Pot Synthesis Strategies
Recent advances propose streamlined one-pot methods to reduce purification steps.
Superbase-Mediated Cyclization
A NaOH/DMSO system enables concurrent cyclization and functionalization. Starting with 4-(3,4-dimethoxyphenyl)nitrile oxide and 2-(4-ethylphenoxy)propanamide , the reaction proceeds at 50°C for 8 h, yielding the target compound in 70% yield.
Advantages
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| LiH-Mediated Coupling | 75 | 98.5 |
| One-Pot Superbase | 70 | 97.2 |
| Ullmann Coupling | 82 | 99.1 |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers necessitates precise stoichiometry.
-
Side Reactions : Hydrolysis of the oxadiazole ring under acidic conditions requires pH monitoring.
-
Catalyst Cost : Palladium-based catalysts increase synthesis costs; nickel alternatives are under investigation .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with specific signaling pathways involved in tumor growth.
- Case Study : In a study on various cancer cell lines (e.g., A549 for lung cancer), related oxadiazole derivatives showed IC50 values ranging from 10 to 30 µM, indicating significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties:
- Mechanism : It may act by disrupting microbial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.
- Case Study : In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively, suggesting effective antibacterial activity .
Therapeutic Potential
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing novel anticancer agents targeting specific pathways.
- Antimicrobial Treatments : As a candidate for new antibiotics or antifungal agents due to its selective inhibition of pathogens.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Compound A : N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
- Molecular Formula : C₁₉H₁₈FN₃O₅
- Molecular Weight : 387.367 g/mol
- Key Difference: The 4-ethylphenoxy group in the target compound is replaced with a 4-fluorophenoxy group.
- Reduced lipophilicity compared to the ethyl-substituted derivative (logP: ~2.8 vs. ~3.5 estimated) .
Compound B : N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
- Molecular Formula : C₂₁H₂₂FN₃O₅
- Molecular Weight : 415.4 g/mol
- Key Difference : Methoxy groups on the phenyl ring are replaced with ethoxy groups.
- Extended alkoxy chains may modulate metabolic stability via steric hindrance of oxidative enzymes .
Comparison with Benzamide Derivatives
Compound C : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Molecular Formula: C₁₇H₁₉NO₃
- Molecular Weight : 285.34 g/mol
- Structural Divergence : Replaces the oxadiazole-propanamide scaffold with a benzamide-ethylamine chain.
- Functional Impact :
Activity and Physicochemical Properties
Table 1: Comparative Analysis
| Property | Target Compound | Compound A (Fluoro) | Compound B (Diethoxy) | Compound C (Benzamide) |
|---|---|---|---|---|
| Molecular Weight | 397.42 | 387.37 | 415.40 | 285.34 |
| LogP (Estimated) | 3.5 | 2.8 | 4.1 | 2.2 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 3 |
| Rotatable Bonds | 6 | 6 | 7 | 4 |
| Key Substituent | 4-Ethylphenoxy | 4-Fluorophenoxy | 3,4-Diethoxyphenyl | Benzamide |
| Potential Applications | Anticancer lead | Antimicrobial | Metabolic stability probe | CNS modulation |
Research Findings
- Target Compound : Preliminary studies suggest enhanced cytotoxicity against colorectal cancer cell lines (IC₅₀: 8.2 µM) compared to Compound A (IC₅₀: 12.5 µM), likely due to increased lipophilicity favoring cellular uptake .
- Compound B : The diethoxy variant exhibits prolonged half-life in murine metabolic studies (t₁/₂: 6.7 h vs. 4.2 h for the target compound), supporting its use in sustained-release formulations .
- Compound C : Demonstrates serotonin receptor affinity (Ki: 34 nM), a trait absent in oxadiazole derivatives, highlighting scaffold-dependent pharmacological profiles .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
The molecular formula for this compound is , with a molecular weight of approximately 338.39 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N3O4 |
| Molecular Weight | 338.39 g/mol |
| LogP | 3.67 |
| Polar Surface Area | 75.35 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus spp. and Escherichia coli. The mechanism of action is often attributed to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis .
Case Study:
A study involving 1,3,4-oxadiazole derivatives demonstrated that certain compounds exhibited bactericidal effects stronger than traditional antibiotics like ciprofloxacin. These findings suggest that this compound may also possess similar or enhanced antimicrobial properties due to its structural characteristics .
Anticancer Activity
Oxadiazole derivatives are also known for their anticancer potential. They have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
In vitro studies have shown that oxadiazole derivatives can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For example, a derivative with a similar structure was tested and resulted in an IC50 value indicating potent anticancer activity .
Cytotoxicity Studies
Cytotoxicity is a critical factor in assessing the safety and efficacy of new compounds. Preliminary studies on related oxadiazole derivatives have indicated varying levels of cytotoxicity against normal cell lines (e.g., L929 fibroblasts).
Findings:
In one study, certain derivatives exhibited low cytotoxicity at concentrations up to 100 µM while maintaining or enhancing cell viability in some cases. This suggests that modifications in the chemical structure can lead to favorable biological profiles with reduced toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Prepare the 1,2,5-oxadiazole core via cyclization of hydroxylamine derivatives with nitriles or via condensation reactions under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Functionalize the oxadiazole ring at the 4-position with 3,4-dimethoxyphenyl groups using nucleophilic substitution or coupling reactions.
- Step 3 : Attach the 2-(4-ethylphenoxy)propanamide moiety via amide bond formation, employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Optimization : Monitor reaction progress using TLC/HPLC. Optimize temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometry. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How does the 1,2,5-oxadiazole ring influence the compound’s stability under physiological conditions?
- Methodology :
- Conduct accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C). Use HPLC to track degradation products.
- Compare with analogs lacking the oxadiazole ring to isolate its contribution. The oxadiazole’s electron-deficient nature may enhance resistance to enzymatic hydrolysis but could be prone to ring-opening under strongly acidic/basic conditions .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodology :
- NMR (¹H/¹³C) : Assign peaks for methoxy (δ ~3.8 ppm), oxadiazole protons (δ ~8.5–9.5 ppm), and amide NH (δ ~6.5–7.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₂H₂₄N₂O₆).
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate biological activity, and how should experimental controls be designed?
- Methodology :
- Anticancer assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Include vehicle (DMSO) and untreated controls .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based kits. Normalize activity to known inhibitors (e.g., gefitinib for EGFR) .
- Data validation : Replicate assays in triplicate, use blinded analysis, and apply statistical tests (e.g., ANOVA) to address variability .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for accurate simulations?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Optimize ligand protonation states with Epik .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Monitor RMSD and hydrogen-bond interactions .
- ADMET prediction : Use SwissADME to estimate logP, solubility, and CYP450 interactions. Validate with experimental data .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology :
- Meta-analysis : Pool data from independent studies, adjusting for variables (e.g., cell passage number, assay protocols) .
- Dose-response curves : Compare EC₅₀ values under standardized conditions. Investigate batch-to-batch purity differences via LC-MS .
- Target engagement assays : Confirm direct binding using SPR or ITC to rule off-target effects .
Q. How do structural modifications (e.g., substituents on phenyl rings) affect pharmacokinetic properties?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens).
- LogP measurement : Use shake-flask method to correlate hydrophobicity with membrane permeability .
- In vivo PK : Administer analogs to rodent models; quantify plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Compare with parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
